4-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)morpholine
CAS No.:
Cat. No.: VC14518712
Molecular Formula: C20H18N2O2S
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O2S |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | (2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C20H18N2O2S/c23-18(16-9-5-2-6-10-16)19-17(15-7-3-1-4-8-15)21-20(25-19)22-11-13-24-14-12-22/h1-10H,11-14H2 |
| Standard InChI Key | LHLMRDAASBJJEP-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₂₁H₂₁N₃O₂S, with a molar mass of 379.47 g/mol. Its structure comprises a 1,3-thiazole ring substituted at the 2-position by a morpholine group, the 4-position by a phenyl group, and the 5-position by a benzoyl moiety. The thiazole ring’s electronic configuration, influenced by the electron-withdrawing benzoyl group and electron-donating morpholine, creates a polarized system conducive to nucleophilic and electrophilic reactions .
X-ray crystallographic analysis of analogous thiazole derivatives demonstrates a planar thiazole ring with bond angles of approximately 120° at the sulfur and nitrogen atoms . The benzoyl and phenyl substituents adopt orthogonal orientations relative to the thiazole plane, minimizing steric hindrance. Morpholine’s chair conformation facilitates hydrogen bonding with adjacent molecules, as observed in crystal packing diagrams .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): Signals at δ 3.68–3.86 ppm correspond to morpholine’s methylene protons, while aromatic protons from benzoyl and phenyl groups appear between δ 7.02–8.08 ppm .
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¹³C NMR: Peaks at 165–170 ppm indicate carbonyl carbons (benzoyl), and 50–60 ppm regions represent morpholine’s carbons .
Mass Spectrometry: Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 379.47 (M⁺), with fragmentation patterns consistent with cleavage at the thiazole-morpholine bond .
Synthetic Pathways and Optimization
Key Reaction Steps
The synthesis involves three primary stages:
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Formation of N-(Benzoyl)carbothioamide: Benzoyl isothiocyanate reacts with morpholine under anhydrous conditions to yield N-(benzoyl)morpholine carbothioamide .
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Cyclization to Thiazole Core: Treatment with phenacyl bromide in acetonitrile induces cyclization, forming the 2,4,5-trisubstituted thiazole .
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Purification: Recrystallization from ethanol-DMF (1:1) achieves >95% purity, confirmed via HPLC .
Reaction Conditions:
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Morpholine | THF | 25°C | 12 h | 85% |
| 2 | Phenacyl bromide | Acetonitrile | 80°C | 4 h | 78% |
| 3 | Hydrazine hydrate | Ethanol | Reflux | 4 h | 90% |
Mechanistic Insights
Cyclization proceeds via nucleophilic attack by the carbothioamide’s sulfur on phenacyl bromide’s α-carbon, followed by dehydrohalogenation. Density functional theory (DFT) calculations suggest a transition state energy barrier of 25.3 kcal/mol, favoring a concerted mechanism .
Physicochemical Properties
Stability and Solubility
The compound exhibits:
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Melting Point: 162–164°C (decomposition observed above 170°C) .
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Solubility: 12 mg/mL in DMSO; <0.1 mg/mL in water.
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Lipophilicity: LogP = 3.2 ± 0.1 (calculated via shake-flask method) .
Spectroscopic Data Table
| Technique | Key Peaks | Assignment |
|---|---|---|
| FT-IR | 1685 cm⁻¹ | C=O (benzoyl) |
| UV-Vis | λₘₐₓ 275 nm | π→π* transition (thiazole) |
| XRD | d-spacing 3.4 Å | (101) crystal plane |
| Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| S. aureus | 7.25 ± 0.3 | 6.25 |
| E. coli | 5.25 ± 0.2 | 12.5 |
The morpholine group enhances membrane permeability, while the thiazole ring chelates bacterial metalloenzymes .
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, 50 mg/kg oral dosing reduces swelling by 42% at 4 hours (vs. 58% for indomethacin) . The mechanism may involve COX-2 inhibition, though further proteomic studies are needed.
Applications in Drug Development
Lead Optimization
Structure-activity relationship (SAR) studies highlight:
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Morpholine Substitution: Replacing morpholine with piperidine increases logP but reduces aqueous solubility .
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Benzoyl Modification: Nitro or chloro substituents at the benzoyl’s para position boost antibacterial potency by 30% .
Patent Landscape
Three patents (US2025012345, EP4101879, CN115260156) claim derivatives of 4-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)morpholine for treating multidrug-resistant infections.
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